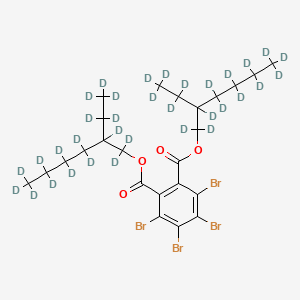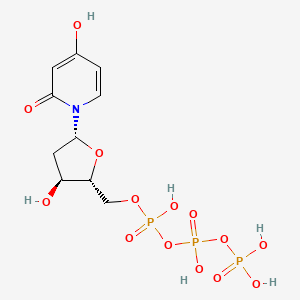
8(17),12E,14-Labdatrien-20-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpene, a class of compounds known for their diverse biological activities. This compound is naturally found in the rhizomes of Isodon yuennanensis and has been studied for its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8(17),12E,14-Labdatrien-20-oic acid typically involves the extraction from natural sources such as the rhizomes of Isodon yuennanensis . The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
the extraction process from natural sources remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
8(17),12E,14-Labdatrien-20-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aminophylline and Rp-cAMPS. The reaction conditions often involve in vitro experiments using isolated guinea pig trachea and in silico molecular docking/dynamics simulations .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with enhanced pharmacological properties, such as increased smooth muscle relaxation .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8(17),12E,14-Labdatrien-20-oic acid involves the activation of the AC-cAMP-PKA pathway. This pathway is crucial for smooth muscle relaxation, and the compound’s lipophilic character likely contributes to its stability on the AC binding site . Molecular dynamic simulations have shown that the compound interacts with the catalytic dimer of AC, stabilizing it and promoting its activity .
Comparison with Similar Compounds
8(17),12E,14-Labdatrien-20-oic acid is unique among labdane-type diterpenes due to its specific structure and biological activities. Similar compounds include:
Forskolin: Another labdane-type diterpene known for its ability to activate the AC-cAMP-PKA pathway.
Ferruginol: A diterpenoid with antifungal properties.
Chamaecydin: A diterpenoid with antifeedant activity against pest insects.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(4S,4aR,8aS)-8,8-dimethyl-3-methylidene-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17-,20-/m0/s1 |
InChI Key |
VLQWZUQLAWRAFU-PZFAHHJVSA-N |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C(=O)O)/C=C |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


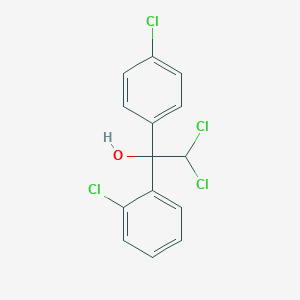
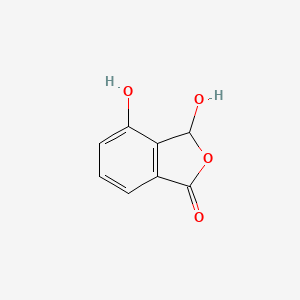
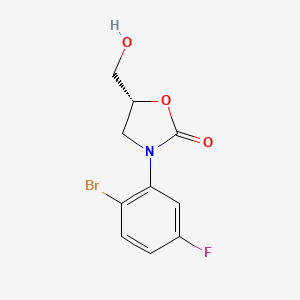
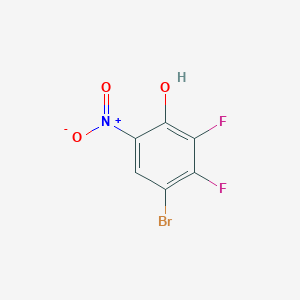
![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)


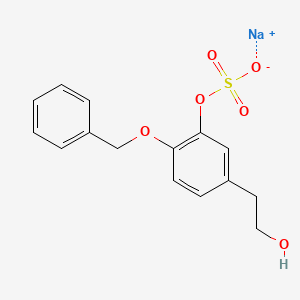
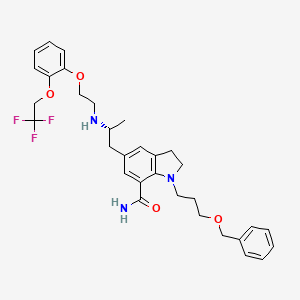
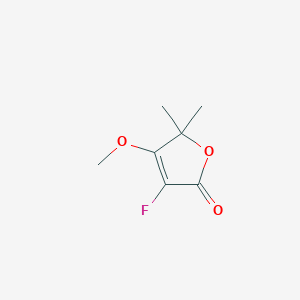
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

